molecular formula C26H23N3O4S B11216047 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B11216047
M. Wt: 473.5 g/mol
InChI Key: FQKVNXKIEBBHRT-UHFFFAOYSA-N
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Description

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a benzodioxole moiety, and a sulfanyl-acetamide linkage, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a Friedel-Crafts alkylation reaction using benzodioxole and an appropriate alkylating agent.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the quinazolinone intermediate with a thiol compound under mild conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with 4-ethylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The benzodioxole and phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of Lewis acids (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole or phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its quinazolinone core, which is known for its presence in many bioactive molecules. It could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. Quinazolinone derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide would depend on its specific application. Generally, compounds with a quinazolinone core can interact with various biological targets, including enzymes and receptors. The benzodioxole moiety may enhance binding affinity and specificity, while the sulfanyl-acetamide linkage could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide stands out due to its unique combination of a quinazolinone core and a benzodioxole moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C26H23N3O4S/c1-2-17-7-10-19(11-8-17)27-24(30)15-34-26-28-21-6-4-3-5-20(21)25(31)29(26)14-18-9-12-22-23(13-18)33-16-32-22/h3-13H,2,14-16H2,1H3,(H,27,30)

InChI Key

FQKVNXKIEBBHRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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